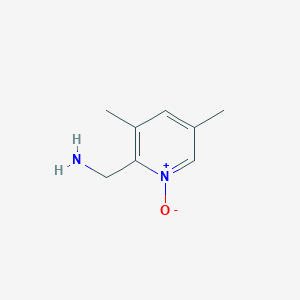
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the second position and two methyl groups at the third and fifth positions of the pyridine ring, along with an oxide group at the first position. It is a colorless solid that is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonia, followed by oxidation using hydrogen peroxide or a similar oxidizing agent. The reaction conditions typically include moderate temperatures and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced forms of the compound.
Scientific Research Applications
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the methyl groups and oxide group, resulting in different chemical properties and reactivity.
3,5-Dimethylpyridine: Lacks the aminomethyl and oxide groups, leading to distinct applications and reactivity.
Pyridine N-oxide: Lacks the aminomethyl and methyl groups, with different chemical behavior and uses.
Uniqueness
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the aminomethyl and oxide groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4,9H2,1-2H3 |
InChI Key |
NFSIEBXDKVZGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
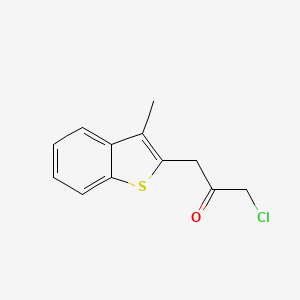
![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

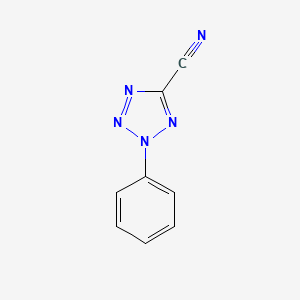

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
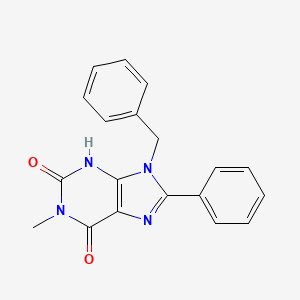

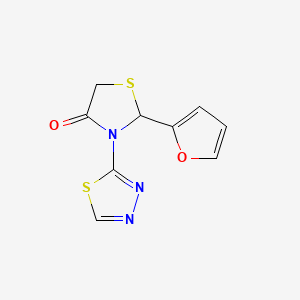
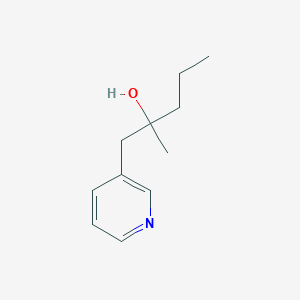
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
